N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
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Description
Synthesis Analysis
The synthesis of related benzamide derivatives involves multi-step chemical reactions, starting from basic aromatic compounds to achieve the desired structural complexity. For instance, the discovery and evaluation of similar compounds have demonstrated the importance of substituted benzamides as potent inhibitors in various biochemical pathways (Borzilleri et al., 2006). Another example includes the synthesis of novel cyclic systems within thiadiazole derivatives, highlighting the methodological advancements in creating compounds with specific biological activities (Adhami et al., 2014).
Molecular Structure Analysis
Crystal structure and spectroscopic methods play a crucial role in determining the molecular conformation and electronic properties of such compounds. Detailed structural analysis of N-(pyridin-2-ylmethyl)benzamide derivatives through X-ray crystallography reveals the orientation of molecular rings and their influence on the compound's biological activity (Artheswari et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives, including halogenation, amination, and cyclization reactions, significantly impacts their pharmacological profile. Studies have shown how various chemical modifications can lead to the formation of compounds with enhanced biological activities (Khazaei et al., 2015).
Scientific Research Applications
Medicinal Chemistry Applications
1. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors
Substituted benzamides, closely related to the query compound, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds exhibit significant in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential as therapeutic agents in cancer treatment (R. Borzilleri et al., 2006).
2. Anticancer Activity of Copper(II) Complexes
Novel cyclic systems based on thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes have shown significant cytotoxicity against various human cancer cell lines, suggesting their potential application in developing new anticancer drugs (F. Adhami et al., 2014).
3. Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors
Studies on benzothiazole derivatives as potent inhibitors of PI3Kα and mTOR in vitro and in vivo indicate their significance in addressing metabolic stability issues associated with anticancer therapy (Markian M Stec et al., 2011).
Materials Science Applications
1. Electrochemical Sensing
Research on N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives has led to the development of a chromium ion selective electrode, demonstrating the compound's utility in constructing sensitive and selective sensors for environmental monitoring (L. Hajiaghababaei et al., 2016).
2. Organic Synthesis and Catalysis
The use of pyridine thiazole derivatives in Ni-catalyzed cross-coupling reactions with functionalized aryl-, heteroaryl-, alkyl-, and benzylic zinc reagents at room temperature showcases their role in facilitating efficient and environmentally friendly synthetic pathways (Laurin Melzig et al., 2010).
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-16-6-7-17-18(12-16)26-20(23-17)24(13-14-8-10-22-11-9-14)19(25)15-4-2-1-3-5-15/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEVOEWQKBUIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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